molecular formula C13H11ClO3S B2979690 4-Methoxy-3-phenylbenzene-1-sulfonyl chloride CAS No. 856796-84-4

4-Methoxy-3-phenylbenzene-1-sulfonyl chloride

Cat. No. B2979690
CAS RN: 856796-84-4
M. Wt: 282.74
InChI Key: MFUAMHWSXWCKOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-phenylbenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 856796-84-4 . It has a molecular weight of 282.75 and its IUPAC name is 6-methoxy [1,1’-biphenyl]-3-sulfonyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11ClO3S/c1-17-13-8-7-11 (18 (14,15)16)9-12 (13)10-5-3-2-4-6-10/h2-9H,1H3 . This indicates that the molecule consists of a biphenyl core with a methoxy group at the 6-position and a sulfonyl chloride group at the 3-position.

Scientific Research Applications

Alzheimer's Disease Therapeutics

A study by Abbasi et al. (2018) detailed the synthesis of a series of sulfonamides derived from 4-methoxyphenethylamine, initiated by the reaction with 4-methylbenzenesulfonyl chloride. These compounds exhibited inhibitory effects on acetylcholinesterase, with one derivative showing comparable activity to Neostigmine methylsulfate, suggesting potential as Alzheimer’s disease therapeutic agents (Abbasi et al., 2018).

Proton Exchange Membranes

Wang et al. (2012) synthesized new monomers containing methoxyphenyl groups for the creation of copoly(arylene ether sulfone)s, which after further modifications, produced sulfonated copolymers. These copolymers formed membranes with high proton conductivities and low methanol permeabilities, indicating their potential use as proton exchange membranes in fuel cells (Wang et al., 2012).

Electronic Properties and Structural Insights

Kumar et al. (2021) conducted spectroscopic experiments and quantum chemical methods on a chalcone derivative, providing insights into its vibrational features, electronic transitions, and non-linear optical properties. This work highlights the chemical reactivity and non-linear optical response associated with the molecule, underscoring the importance of 4-Methoxy-3-phenylbenzene-1-sulfonyl chloride in the design of materials with specific electronic properties (Kumar et al., 2021).

Transformation Mechanisms in Environmental Contexts

Xiao et al. (2013) explored the transformation mechanisms of benzophenone-4 (BP-4), a UV-filter with potentials to invade water systems, in free chlorine-promoted disinfection. They identified new products from the chlorination of BP-4, providing crucial insights into its environmental fate and the impacts of water treatment processes on such compounds (Xiao et al., 2013).

Safety and Hazards

Safety information for this compound includes a number of precautionary statements. For example, it should be kept away from heat/sparks/open flames/hot surfaces . It should not be allowed contact with air or water due to the risk of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture .

properties

IUPAC Name

4-methoxy-3-phenylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3S/c1-17-13-8-7-11(18(14,15)16)9-12(13)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUAMHWSXWCKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.